2-[(3-bromophenyl)methylsulfanyl]-N-(5-chloro-2-methylphenyl)acetamide
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Overview
Description
2-[(3-bromophenyl)methylsulfanyl]-N-(5-chloro-2-methylphenyl)acetamide is an organic compound with the molecular formula C17H15BrClNOS. It is characterized by the presence of bromine, chlorine, and sulfur atoms within its structure, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-bromophenyl)methylsulfanyl]-N-(5-chloro-2-methylphenyl)acetamide typically involves a multi-step process. One common method includes the reaction of 3-bromobenzyl chloride with thiourea to form 3-bromobenzyl isothiocyanate. This intermediate is then reacted with 5-chloro-2-methylaniline to yield the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-bromophenyl)methylsulfanyl]-N-(5-chloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine or chlorine substituents to their corresponding hydrogen derivatives.
Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(3-bromophenyl)methylsulfanyl]-N-(5-chloro-2-methylphenyl)acetamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3-bromophenyl)methylsulfanyl]-N-(5-chloro-2-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and chlorine atoms allows for specific binding interactions, which can modulate the activity of the target molecules. The sulfur atom in the thioether linkage can also participate in redox reactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-bromophenyl)methylsulfanyl]-N-(2,6-dimethylphenyl)acetamide
- 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide
Uniqueness
2-[(3-bromophenyl)methylsulfanyl]-N-(5-chloro-2-methylphenyl)acetamide is unique due to its specific combination of bromine, chlorine, and sulfur atoms, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(3-bromophenyl)methylsulfanyl]-N-(5-chloro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNOS/c1-11-5-6-14(18)8-15(11)19-16(20)10-21-9-12-3-2-4-13(17)7-12/h2-8H,9-10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPBPWCSRSCYNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSCC2=CC(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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